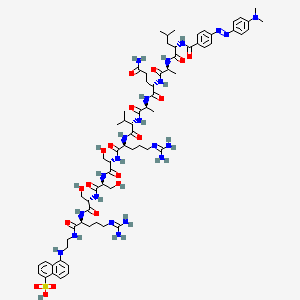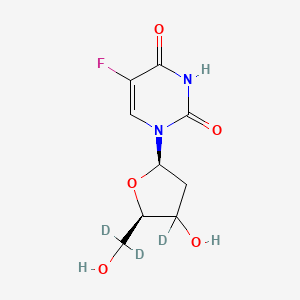
N-Desmethyl Rilmazolam
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Desmethyl Rilmazolam is a metabolite of Rilmazafone, a pro-drug developed in Japan for the treatment of insomnia. Rilmazafone itself is not active but is converted in the body to active benzodiazepine metabolites, including this compound, which exert sedative and hypnotic effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl Rilmazolam typically involves the metabolic conversion of Rilmazafone. Rilmazafone undergoes enzymatic hydrolysis in the body, leading to the formation of this compound. The exact synthetic route in an industrial setting may involve the use of specific enzymes or chemical catalysts to facilitate this conversion .
Industrial Production Methods
Industrial production of this compound is likely to involve the large-scale synthesis of Rilmazafone followed by controlled enzymatic or chemical conversion to this compound. This process ensures the efficient production of the active metabolite for pharmaceutical use .
Analyse Des Réactions Chimiques
Types of Reactions
N-Desmethyl Rilmazolam can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Applications De Recherche Scientifique
N-Desmethyl Rilmazolam has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways of benzodiazepines.
Biology: Investigated for its effects on the central nervous system and its potential therapeutic uses.
Medicine: Studied for its sedative and hypnotic properties, particularly in the context of treating insomnia.
Mécanisme D'action
N-Desmethyl Rilmazolam exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptors in the brain. This binding enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects. The molecular targets include the GABA-A receptor subunits, which play a crucial role in the modulation of neuronal excitability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Rilmazolam: Another active metabolite of Rilmazafone with similar sedative properties.
Alprazolam: A triazolo benzodiazepine with anxiolytic and sedative effects.
Diazepam: A widely used benzodiazepine with muscle relaxant and anxiolytic properties.
Uniqueness
N-Desmethyl Rilmazolam is unique due to its specific metabolic origin from Rilmazafone and its distinct pharmacokinetic profile. Unlike other benzodiazepines, it is specifically designed to be a metabolite, which may influence its duration of action and side effect profile .
Propriétés
Formule moléculaire |
C18H13Cl2N5O |
|---|---|
Poids moléculaire |
386.2 g/mol |
Nom IUPAC |
8-chloro-6-(2-chlorophenyl)-N-methyl-4H-[1,2,4]triazolo[1,5-a][1,4]benzodiazepine-2-carboxamide |
InChI |
InChI=1S/C18H13Cl2N5O/c1-21-18(26)17-23-15-9-22-16(11-4-2-3-5-13(11)20)12-8-10(19)6-7-14(12)25(15)24-17/h2-8H,9H2,1H3,(H,21,26) |
Clé InChI |
PVNXUCAAXXYFKB-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=NN2C(=N1)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![sodium;2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate](/img/structure/B12367265.png)

![N-[2-(dimethylamino)ethyl]-3-[2-[4-(4-ethylpiperazin-1-yl)anilino]thieno[3,2-d]pyrimidin-7-yl]benzamide](/img/structure/B12367282.png)
![(1S,9R,10S)-18-(cyclopropylmethyl)-13-[2-(4-methylpyrazol-1-yl)ethyl]-13,18-diazatetracyclo[7.6.3.01,10.02,7]octadeca-2(7),3,5-triene-4,10-diol;trihydrochloride](/img/structure/B12367295.png)






